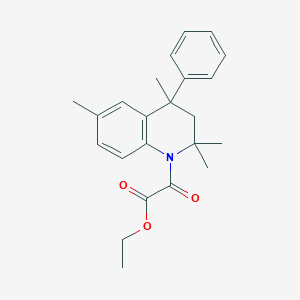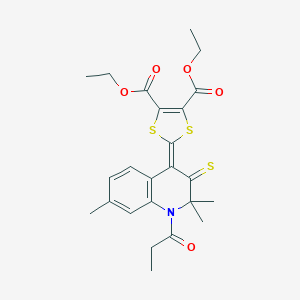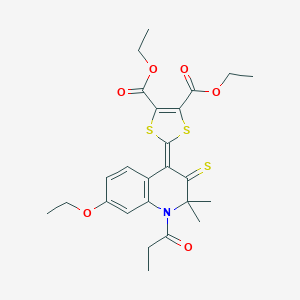![molecular formula C22H14Cl2N2O3 B430115 Methyl 4-{[2-(3,4-dichlorophenyl)-4-quinazolinyl]oxy}benzoate CAS No. 354992-35-1](/img/structure/B430115.png)
Methyl 4-{[2-(3,4-dichlorophenyl)-4-quinazolinyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[2-(3,4-dichlorophenyl)-4-quinazolinyl]oxy}benzoate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core linked to a benzoate ester, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(3,4-dichlorophenyl)-4-quinazolinyl]oxy}benzoate typically involves multiple steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-aminobenzonitrile and 3,4-dichlorobenzaldehyde, the reaction can proceed under acidic or basic conditions to form the quinazoline ring.
-
Esterification: : The benzoate ester is introduced through an esterification reaction. This can be achieved by reacting the quinazoline derivative with methyl 4-hydroxybenzoate in the presence of a suitable catalyst like sulfuric acid or using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[2-(3,4-dichlorophenyl)-4-quinazolinyl]oxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(3,4-dichlorophenyl)-4-quinazolinyl]oxy}benzoate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. This can disrupt various biological pathways, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.
Prazosin: A quinazoline compound used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
Methyl 4-{[2-(3,4-dichlorophenyl)-4-quinazolinyl]oxy}benzoate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different biological targets. This makes it a valuable compound for developing new drugs with potentially improved efficacy and reduced side effects compared to existing quinazoline derivatives.
Properties
CAS No. |
354992-35-1 |
|---|---|
Molecular Formula |
C22H14Cl2N2O3 |
Molecular Weight |
425.3g/mol |
IUPAC Name |
methyl 4-[2-(3,4-dichlorophenyl)quinazolin-4-yl]oxybenzoate |
InChI |
InChI=1S/C22H14Cl2N2O3/c1-28-22(27)13-6-9-15(10-7-13)29-21-16-4-2-3-5-19(16)25-20(26-21)14-8-11-17(23)18(24)12-14/h2-12H,1H3 |
InChI Key |
RPJHQGPPSAJHHE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromophenyl)-5-(4-chlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430032.png)

![1-(4-ethoxyphenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430035.png)
![2-(2-methoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430036.png)
![8-methoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430038.png)
![2-(2-methoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430039.png)
![6-ethoxy-4,4-dimethyl-2-phenyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430040.png)
![diethyl 5',5',7'-trimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B430041.png)
![Dimethyl 2-[7-ethoxy-2,2-dimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430043.png)

![6-ethoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430050.png)

![DIETHYL 2-[1-BENZOYL-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430054.png)

